[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride
Overview
Description
[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO4S. It is known for its role as a glutamine synthetase inhibitor and an anti-tuberculosis agent. This compound mimics L-Glutamate and targets enzymes involved in glutamine biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride typically involves the reaction of tetrahydrothiophene-3-carboxylic acid with appropriate reagents to introduce the amino and dioxidotetrahydrothienyl groups. The reaction conditions often require controlled temperatures and the use of solvents like DMSO to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in inhibiting glutamine synthetase, which is crucial in various biological processes.
Medicine: Its anti-tuberculosis properties make it a candidate for drug development and therapeutic research.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by mimicking L-Glutamate and inhibiting glutamine synthetase. This inhibition disrupts the biosynthesis of glutamine, which is essential for various cellular functions. The molecular targets include enzymes involved in the glutamine biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxidotetrahydrothien-3-yl)glycine
- 3-(Carboxymethylamino)thiolane 1,1-dioxide
- N-(Tetrahydro-1,1-dioxido-3-thienyl)-glycine
Uniqueness
[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride is unique due to its specific inhibition of glutamine synthetase and its potential as an anti-tuberculosis agent. Its structural features allow it to effectively mimic L-Glutamate, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)3-7-5-1-2-12(10,11)4-5;/h5,7H,1-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOGPKYVTQMVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.